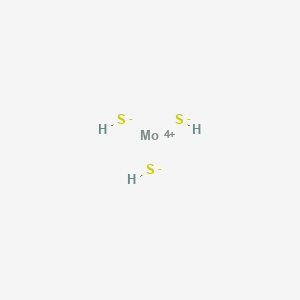
Molybdenum(4+);sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum(4+);sulfanide, also known as molybdenum disulfide, is a compound with the chemical formula MoS₂. It is a two-dimensional layered material that exhibits unique properties, making it valuable in various applications. Molybdenum disulfide is known for its excellent lubricating properties, high thermal stability, and electrical conductivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Molybdenum disulfide can be synthesized through several methods, including chemical vapor deposition, hydrothermal synthesis, and mechanical exfoliation. One common method involves the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at high temperatures. The reaction is as follows:
MoO3+2H2S→MoS2+2H2O
Industrial Production Methods
In industrial settings, molybdenum disulfide is often produced by roasting molybdenite ore (MoS₂) in the presence of oxygen to form molybdenum trioxide, which is then reduced with hydrogen sulfide to produce molybdenum disulfide .
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum disulfide can be oxidized to form molybdenum trioxide (MoO₃) using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced back to molybdenum metal using reducing agents like hydrogen gas.
Substitution: Molybdenum disulfide can react with halogens to form molybdenum halides.
Major Products
Oxidation: MoS₂ + 3O₂ → 2MoO₃ + 2SO₂
Reduction: MoS₂ + 4H₂ → Mo + 2H₂S
Substitution: MoS₂ + 3Cl₂ → MoCl₆ + 2S
Aplicaciones Científicas De Investigación
Molybdenum disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biology: Molybdenum disulfide is being explored for its potential in biosensors and bioimaging.
Medicine: Research is ongoing into its use in drug delivery systems and cancer therapy.
Industry: It is widely used as a solid lubricant in machinery and as an additive in lubricating oils.
Mecanismo De Acción
The mechanism by which molybdenum disulfide exerts its effects is primarily through its layered structure, which allows for easy intercalation and deintercalation of ions. This property is particularly useful in applications such as energy storage and catalysis. The molecular targets and pathways involved include the interaction with hydrogen ions in hydrogen evolution reactions and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Molybdenum disulfide is often compared with other transition metal dichalcogenides such as tungsten disulfide (WS₂) and titanium disulfide (TiS₂). While all these compounds share similar layered structures, molybdenum disulfide is unique due to its higher electrical conductivity and better catalytic properties. Other similar compounds include:
- Tungsten disulfide (WS₂)
- Titanium disulfide (TiS₂)
- Rhenium disulfide (ReS₂)
Molybdenum disulfide stands out for its combination of lubricating properties, thermal stability, and electrical conductivity, making it a versatile material for various applications .
Propiedades
Número CAS |
437609-07-9 |
|---|---|
Fórmula molecular |
H3MoS3+ |
Peso molecular |
195.2 g/mol |
Nombre IUPAC |
molybdenum(4+);sulfanide |
InChI |
InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |
Clave InChI |
JASQDSMDBUGEAO-UHFFFAOYSA-K |
SMILES canónico |
[SH-].[SH-].[SH-].[Mo+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















